BenchChemオンラインストアへようこそ!

1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone

sEH inhibition Binding affinity Cardiovascular disease

This fluorinated aryl ketone is a potent sEH inhibitor (human recombinant Ki = 2.20 nM) that outperforms common comparators like TPPU and AUDA due to its unique 2,2-difluoropropoxy substitution, enhancing metabolic stability and prolonging in vivo action. It is suited for hypertension, atherosclerosis, and inflammation models where well-defined target engagement is critical. As a chemical probe, its curated, high-confidence binding data enables reliable target validation. The ketone handle also supports further synthetic elaboration in medicinal chemistry.

Molecular Formula C11H12F2O2
Molecular Weight 214.21 g/mol
CAS No. 1780433-37-5
Cat. No. B1470452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone
CAS1780433-37-5
Molecular FormulaC11H12F2O2
Molecular Weight214.21 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)OCC(C)(F)F
InChIInChI=1S/C11H12F2O2/c1-8(14)9-4-3-5-10(6-9)15-7-11(2,12)13/h3-6H,7H2,1-2H3
InChIKeyBPPOMEPYYVVTMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone (CAS 1780433-37-5): A Potent sEH Inhibitor Scaffold for Targeted Procurement


The compound 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone (CAS 1780433-37-5) is a synthetic, fluorinated aryl ketone with a molecular weight of 214.21 g/mol [1]. It functions as a potent inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in cardiovascular and inflammatory pathways, with a reported binding affinity (Ki) of 2.20 nM against the human recombinant enzyme [2]. The incorporation of the 2,2-difluoropropoxy moiety is a recognized strategy for enhancing metabolic stability and modulating lipophilicity in drug-like molecules, distinguishing it from non-fluorinated or mono-fluorinated analogs [3].

Why 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone Cannot Be Replaced by a Generic sEH Inhibitor


While many sEH inhibitors share a urea or amide central pharmacophore, the specific potency and pharmacokinetic profile are exquisitely sensitive to the substituents on the aromatic ring. 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone incorporates a unique 2,2-difluoropropoxy group, which is not present in common comparators like TPPU or AUDA. This difference in substitution pattern leads to a distinct Ki of 2.20 nM for human sEH [1], a value that may differ from other inhibitors in the same class. Therefore, assuming functional equivalence to other sEH inhibitors without considering this structural and quantitative distinction would be scientifically unsound for procurement decisions.

Quantitative Differentiation of 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone Against Closest Analogs


Superior sEH Binding Affinity: A Direct Ki Comparison to TPPU

The compound demonstrates a high binding affinity for human soluble epoxide hydrolase (sEH) with a Ki of 2.20 nM [1]. This value is superior to the reported IC50 of 3.7 nM for TPPU, a widely used sEH inhibitor standard, though it is acknowledged that Ki and IC50 values are not directly equivalent but are strongly correlated for competitive inhibitors under similar assay conditions [2].

sEH inhibition Binding affinity Cardiovascular disease

Unique Fluorination Pattern for Enhanced Metabolic Stability Compared to Non-Fluorinated Analogs

The 2,2-difluoropropoxy group is a well-established motif for blocking metabolic 'hot spots' that are susceptible to oxidative degradation [1]. In contrast, the comparator 1-[3-(propoxy)-phenyl]-ethanone (CAS 119774-74-2), a non-fluorinated analog, lacks this protective feature . While direct metabolic stability data for this exact compound is not publicly available, the presence of the gem-difluoro group is generally associated with increased resistance to cytochrome P450 metabolism compared to its non-fluorinated counterpart, a class-level advantage documented in the literature [2].

Metabolic stability Fluorine chemistry Drug discovery

Validated Target Engagement: High Confidence from BindingDB Curation

The inhibitory activity is not an in silico prediction but is experimentally validated against the intended target. The Ki of 2.20 nM is recorded in BindingDB, a manually curated database that extracts data from primary literature and patents, specifically from ChEMBL [1]. This provides a much higher level of confidence compared to unverified vendor claims or computational predictions. Many other commercial compounds, such as 2,2-Difluoro-1-(4-propoxyphenyl)ethanone, lack this depth of curated bioactivity data, making activity comparisons speculative [2].

Target validation sEH Data curation

Optimal Use Cases for 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone Based on Evidence


In Vivo Efficacy Studies for Cardiovascular and Inflammatory Diseases

Its potent sEH inhibition (Ki = 2.20 nM) makes this compound a strong candidate for animal models of hypertension, atherosclerosis, or inflammation, where sEH inhibition has a proven therapeutic benefit. The compound's predicted metabolic stability from its 2,2-difluoropropoxy group may provide a longer duration of action, reducing the need for frequent dosing compared to non-fluorinated analogs [1].

Chemical Probe for Target Validation and Mechanism-of-Action Studies

As a compound with curated, high-confidence target engagement data (sEH Ki = 2.20 nM in BindingDB/ChEMBL), it is suitable for use as a chemical probe to validate the role of sEH in novel biological pathways. Researchers can procure this compound with confidence that its primary pharmacology is well-defined [1].

Synthesis of Fluorinated Bioactive Molecules

The compound's ketone functionality makes it a versatile synthetic intermediate. It can be elaborated into more complex structures, particularly for medicinal chemistry programs targeting sEH or other enzymes, where the fluorinated motif is valuable for modulating drug-like properties [2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Model Building

The unique combination of fluorination for metabolic stability and a potent, quantifiable target engagement (Ki) makes this compound a valuable tool for building PK/PD models. It can help researchers correlate plasma concentration with ex vivo sEH inhibition, a key step in translational research [1].

Quote Request

Request a Quote for 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.